Sirohydrochlorin

Beschreibung

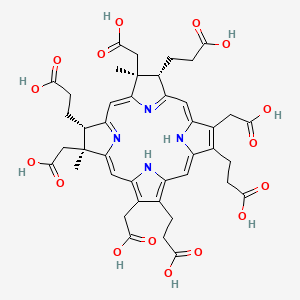

Eigenschaften

CAS-Nummer |

65207-12-7 |

|---|---|

Molekularformel |

C42H46N4O16 |

Molekulargewicht |

862.8 g/mol |

IUPAC-Name |

3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7,23,24-tetrahydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C42H46N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h13-16,23-24,43-44H,3-12,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t23-,24-,41+,42+/m1/s1 |

InChI-Schlüssel |

AVBHZKNQGDKVEA-ZTKUHGNGSA-N |

SMILES |

CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O |

Isomerische SMILES |

C[C@@]1([C@@H](C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)[C@@]([C@@H]3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O |

Kanonische SMILES |

CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3CCC(=O)O)(C)CC(=O)O)CCC(=O)O)CC(=O)O |

Synonyme |

sirohydrochlorin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Sirohydrochlorin Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirohydrochlorin is a crucial metabolic intermediate in the biosynthesis of siroheme, an iron-containing tetrapyrrole that serves as the prosthetic group for essential enzymes such as sulfite and nitrite reductases. In Escherichia coli, the conversion of uroporphyrinogen III to siroheme is catalyzed by a single multifunctional enzyme, CysG, also known as siroheme synthase.[1][2] This remarkable enzyme harbors three distinct catalytic activities: an S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferase, an NAD⁺-dependent precorrin-2 dehydrogenase, and a this compound ferrochelatase.[2][3][4][5] Understanding the intricacies of this pathway is vital for research in microbial physiology, enzymology, and for the development of novel antimicrobial agents targeting essential metabolic routes.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in E. coli, with a focus on the enzymatic reactions, genetic regulation, and detailed experimental protocols for studying this essential pathway.

The this compound Biosynthesis Pathway in E. coli

The biosynthesis of this compound from uroporphyrinogen III in E. coli is a three-step process catalyzed by the multifunctional CysG enzyme.[2][6]

The three distinct enzymatic activities are housed in different domains of the CysG protein. The C-terminal portion of CysG contains the S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase (SUMT) domain, while the N-terminal region harbors the precorrin-2 dehydrogenase and this compound ferrochelatase activities.[7][8]

Quantitative Data

While specific kinetic parameters for each domain of the E. coli CysG enzyme are not extensively reported in the literature, the overall catalytic efficiency is crucial for the production of siroheme. The following table summarizes the key enzymatic reactions and their respective Enzyme Commission numbers.

| Enzyme Activity | EC Number | Substrates | Products | Cofactors |

| Uroporphyrinogen-III C-methyltransferase | 2.1.1.107 | Uroporphyrinogen III, 2 S-adenosyl-L-methionine | Precorrin-2, 2 S-adenosyl-L-homocysteine | - |

| Precorrin-2 dehydrogenase | 1.3.1.76 | Precorrin-2, NAD⁺ | This compound, NADH, H⁺ | NAD⁺ |

| This compound ferrochelatase | 4.99.1.4 | This compound, Fe²⁺ | Siroheme, 2 H⁺ | Fe²⁺ |

Genetic Regulation of the cysG Gene

In E. coli, the cysG gene is part of the nirB-cysG operon, which is located at approximately 74 minutes on the chromosome.[9] The expression of this operon is tightly regulated in response to the availability of oxygen and alternative electron acceptors like nitrate and nitrite.[1][10]

The primary regulators of the nirB-cysG operon are the Fumarate and Nitrate Reductase regulator (FNR) and the Nitrate/Nitrite response regulators (NarL and NarP).[10][11] Under anaerobic conditions, FNR, a global regulator of anaerobic gene expression, activates the transcription of the operon.[2] This activation is further enhanced in the presence of nitrate or nitrite through the action of the two-component regulatory systems NarX-NarL and NarQ-NarP.[10][12]

References

- 1. Lack of redox control of the anaerobically-induced nirB+ gene of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Escherichia coli cysG gene encodes the multifunctional protein, siroheme synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. Uroporphyrinogen-III C-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. This compound ferrochelatase - Wikipedia [en.wikipedia.org]

- 7. InterPro [ebi.ac.uk]

- 8. uniprot.org [uniprot.org]

- 9. Molecular cloning and functional analysis of the cysG and nirB genes of Escherichia coli K12, two closely-linked genes required for NADH-dependent nitrite reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The nrfA and nirB nitrite reductase operons in Escherichia coli are expressed differently in response to nitrate than to nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The nrfA and nirB Nitrite Reductase Operons in Escherichia coli Are Expressed Differently in Response to Nitrate than to Nitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Sirohydrochlorin in Anaerobic Vitamin B12 Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12 (cobalamin), a structurally complex cofactor essential for various metabolic processes, is synthesized by certain bacteria and archaea through intricate biosynthetic pathways. In anaerobic and facultative anaerobic organisms, the synthesis of cobalamin proceeds via an oxygen-independent route where the insertion of cobalt into the macrocycle is an early and pivotal step. This technical guide provides an in-depth exploration of the critical role of sirohydrochlorin as the branchpoint intermediate in the anaerobic biosynthesis of vitamin B12. We will detail the enzymatic synthesis of this compound from uroporphyrinogen III and its subsequent utilization as the substrate for cobalt chelation, a key committing step towards cobalamin. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways to serve as a comprehensive resource for researchers in the field.

Introduction

The biosynthesis of vitamin B12 is a remarkable feat of natural product synthesis, involving approximately 30 enzymatic steps. Two major evolutionarily distinct pathways have been elucidated: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. A key distinction between these routes is the timing of cobalt insertion into the corrin ring precursor. In the anaerobic pathway, cobalt is chelated at a much earlier stage compared to the aerobic pathway.[1] This early cobalt insertion is a defining feature of the anaerobic route and hinges on the formation of a key intermediate, this compound.

This compound, an isobacteriochlorin, serves as a crucial branchpoint metabolite, standing at the crossroads of siroheme and cobalamin biosynthesis.[2] This guide focuses on the enzymatic machinery responsible for the production of this compound and its subsequent conversion to cobalt-sirohydrochlorin, the first committed intermediate of the anaerobic cobalamin pathway.

The Anaerobic Vitamin B12 Biosynthesis Pathway: From Uroporphyrinogen III to Cobalt-Sirohydrochlorin

The journey from the universal tetrapyrrole precursor, uroporphyrinogen III, to cobalt-sirohydrochlorin involves a two-step enzymatic cascade.

Step 1: Methylation of Uroporphyrinogen III by SirA

The first committed step towards this compound is the methylation of uroporphyrinogen III at the C2 and C7 positions. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme, uroporphyrinogen-III C-methyltransferase, commonly known as SirA.[3][4] The product of this reaction is precorrin-2.

Reaction: Uroporphyrinogen III + 2 SAM → Precorrin-2 + 2 S-adenosyl-L-homocysteine

Step 2: Dehydrogenation of Precorrin-2 by SirC

The unstable intermediate, precorrin-2, is then oxidized to the more stable, aromatic this compound. This dehydrogenation is catalyzed by the NAD+-dependent enzyme, precorrin-2 dehydrogenase, also known as SirC.[3][5]

Reaction: Precorrin-2 + NAD+ → this compound + NADH + H+

Cobalt Chelation: The Commitment to Cobalamin Synthesis

Once synthesized, this compound can be channeled into two distinct pathways: siroheme synthesis via iron chelation, or cobalamin synthesis via cobalt chelation. In the context of vitamin B12 biosynthesis, the insertion of a cobalt ion into this compound is the critical committing step. This reaction is catalyzed by a class of enzymes known as this compound cobaltochelatases.[6]

The Key Players: CbiK and CbiX

Two main types of this compound cobaltochelatases have been identified in different organisms: CbiK and CbiX.[7]

-

CbiK: Found in organisms like Salmonella typhimurium, CbiK is a key enzyme in the anaerobic pathway.[7]

-

CbiX: Identified in bacteria such as Bacillus megaterium, CbiX also catalyzes the insertion of cobalt into this compound.[7] There are two forms, a longer CbiXL found in bacteria and a shorter, ancestral CbiXS found in archaea.

Reaction: this compound + Co²⁺ → Cobalt-sirohydrochlorin + 2H⁺

The product, cobalt-sirohydrochlorin, is the first cobalt-containing intermediate on the path to vitamin B12 and is subsequently passed down a cascade of enzymatic modifications to ultimately form the corrin ring of cobalamin.

Quantitative Data on Key Enzymes

Precise quantitative data on the enzymes involved in this compound metabolism is crucial for understanding the efficiency and regulation of the anaerobic B12 pathway. The following tables summarize available data on the specific activities of these enzymes.

| Enzyme | Organism | Substrate(s) | Product | Specific Activity | Conditions | Reference |

| CbiXS (His-tagged) | Archaeoglobus fulgidus | This compound, Co²⁺ | Cobalt-sirohydrochlorin | 17 nmol/min/mg | 37°C, pH 8.0 | [8] |

| CbiXS (non-tagged) | Archaeoglobus fulgidus | This compound, Co²⁺ | Cobalt-sirohydrochlorin | 4 nmol/min/mg | 37°C, pH 8.0 | [8] |

| Enzyme | Organism | Substrate(s) | Product | Michaelis Constant (Km) | Reference |

| Cobaltochelatase (CobN/CobS/CobT complex) | Pseudomonas denitrificans | Hydrogenobyrinic acid a,c-diamide | Cob(II)yrinic acid a,c-diamide | 0.085 ± 0.015 µM | [9] |

| Cobaltochelatase (CobN/CobS/CobT complex) | Pseudomonas denitrificans | Co²⁺ | Cob(II)yrinic acid a,c-diamide | 4.2 ± 0.2 µM | [9] |

| Cobaltochelatase (CobN/CobS/CobT complex) | Pseudomonas denitrificans | ATP | Cob(II)yrinic acid a,c-diamide | 220 ± 36 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for the purification of key enzymes and the in vitro reconstitution of the synthesis and conversion of this compound.

Purification of Recombinant His-tagged Proteins (General Protocol)

This protocol can be adapted for the purification of His-tagged SirA, SirC, CbiK, and CbiX expressed in E. coli.

1. Cell Lysis: a. Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). b. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice using six 10-second bursts with 10-second cooling intervals. d. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant.

2. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA resin column (e.g., 5 mL HisTrap FF column) with 5-10 column volumes of Lysis Buffer. b. Load the cleared lysate onto the column. c. Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). d. Elute the bound protein with 5 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). e. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

3. Buffer Exchange: a. Pool the fractions containing the purified protein. b. Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using a desalting column or dialysis. c. Concentrate the protein if necessary and store at -80°C.

In Vitro Assay for this compound Cobaltochelatase (CbiX/CbiK) Activity

This protocol is adapted from the assay described for Archaeoglobus fulgidus CbiXS.[8]

1. Preparation of Reaction Mixture: a. All steps should be performed under anaerobic conditions (e.g., in a glove box). b. Prepare a 1 mL reaction mixture in a quartz cuvette containing:

- 50 mM Tris-HCl, pH 8.0

- 2.5 µM this compound (generated in situ from precorrin-2)

- 20 µM CoCl₂ c. Pre-incubate the mixture at 37°C.

2. Enzyme Addition and Measurement: a. Initiate the reaction by adding 5 µg of purified CbiX or CbiK enzyme to the reaction mixture. b. Monitor the conversion of this compound to cobalt-sirohydrochlorin by observing the decrease in absorbance at 376 nm over time using a spectrophotometer.

3. Calculation of Specific Activity: a. Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. b. Use the molar extinction coefficient of this compound to convert the change in absorbance to the concentration of product formed per unit time. c. Specific activity is expressed as nmol of product formed per minute per mg of enzyme.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Caption: Enzymatic synthesis of this compound from uroporphyrinogen III.

Caption: Cobalt chelation of this compound, the committing step in anaerobic B12 synthesis.

Caption: General workflow for the purification of His-tagged recombinant proteins.

Conclusion

This compound stands as a linchpin in the anaerobic biosynthesis of vitamin B12. Its formation, catalyzed by the sequential action of SirA and SirC, and its subsequent cobaltation by CbiK or CbiX, represent the initial and committing steps that divert metabolic flux towards the intricate pathway of cobalamin assembly. A thorough understanding of the enzymology, kinetics, and regulation of these processes is paramount for endeavors in metabolic engineering aimed at enhancing vitamin B12 production in microbial systems. Furthermore, the unique enzymatic machinery involved in this pathway presents potential targets for the development of novel antimicrobial agents. This guide provides a foundational resource to aid researchers in their exploration of this fascinating and vital biosynthetic route.

References

- 1. ENZYME - 4.99.1.3 this compound cobaltochelatase [enzyme.expasy.org]

- 2. researchgate.net [researchgate.net]

- 3. Production of cobalamin and sirohaem in Bacillus megaterium: an investigation into the role of the branchpoint chelatases this compound ferrochelatase (SirB) and this compound cobalt chelatase (CbiX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uroporphyrinogen-III C-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. Precorrin-2 dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. portlandpress.com [portlandpress.com]

- 7. This compound cobaltochelatase - Wikipedia [en.wikipedia.org]

- 8. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 9. Assay, purification, and characterization of cobaltochelatase, a unique complex enzyme catalyzing cobalt insertion in hydrogenobyrinic acid a,c-diamide during coenzyme B12 biosynthesis in Pseudomonas denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Sirohydrochlorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirohydrochlorin, a crucial intermediate in the biosynthesis of siroheme and cofactor F430, is a tetrapyrrole molecule that plays a vital role in various metabolic pathways, including sulfur and nitrogen metabolism.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the biosynthetic pathway, experimental protocols for its isolation and enzymatic synthesis, and a summary of its key physicochemical properties. This document is intended to serve as a comprehensive resource for researchers in the fields of biochemistry, enzymology, and drug development who are interested in this important biomolecule.

Introduction

First identified in the early 1970s as the metal-free prosthetic group of the ferredoxin-nitrite reductase enzyme in spinach, this compound is a modified tetrapyrrole, specifically an isobacteriochlorin.[1] Its structure was elucidated through a combination of spectroscopic methods and total synthesis.[1] this compound occupies a critical branch point in the tetrapyrrole biosynthetic pathway, serving as the precursor to siroheme, the prosthetic group for sulfite and nitrite reductases, and to cofactor F430, which is essential for methanogenesis.[1]

Biosynthesis of this compound

The biosynthesis of this compound begins with uroporphyrinogen III, the last common intermediate for all tetrapyrroles, including hemes, chlorophylls, and vitamin B12.[2] The pathway to this compound involves a two-step enzymatic conversion.

Step 1: Methylation

Uroporphyrinogen III is methylated at the C2 and C7 positions by the S-adenosyl-L-methionine (SAM)-dependent enzyme uroporphyrinogen III methyltransferase. This enzyme is known as SirA in organisms like Bacillus megaterium and is part of the multifunctional CysG enzyme in Escherichia coli.[3] The product of this reaction is precorrin-2.

Step 2: Dehydrogenation

Precorrin-2 is then oxidized to this compound by the NAD⁺-dependent enzyme precorrin-2 dehydrogenase.[2] This enzyme is known as SirC in Bacillus megaterium and is also a component of the CysG protein in E. coli.[3]

The biosynthetic pathway can be summarized in the following diagram:

Caption: Biosynthetic pathway from uroporphyrinogen III to this compound.

Physicochemical Properties and Spectroscopic Data

This compound is a yellow solid with the chemical formula C₄₂H₄₆N₄O₁₆.[2] Its structure has been confirmed by various spectroscopic techniques.

| Property | Value | Reference |

| Chemical Formula | C₄₂H₄₆N₄O₁₆ | [2] |

| Appearance | Yellow solid | [2] |

| UV-Visible Absorption Maxima (in 50 mM potassium phosphate buffer, pH 8) | 378 nm (Soret band), ~590 nm (Q bands) | [4] |

| Raman Spectroscopy (in Desulfovibrio gigas desulfoviridin) | Breathing mode ν4 at 1336 cm⁻¹ | [1] |

Experimental Protocols

Isolation of this compound from Natural Sources

This compound can be isolated from organisms that produce siroheme-containing enzymes, such as spinach (from ferredoxin-nitrite reductase) and certain bacteria like Desulfovibrio gigas. The general procedure involves the extraction of the prosthetic group from the purified enzyme.

Experimental Workflow for Isolation from Desulfovibrio gigas

Caption: A generalized workflow for the isolation of this compound.

Detailed Methodology (Conceptual)

-

Cell Culture and Harvest: Grow Desulfovibrio gigas under appropriate anaerobic conditions. Harvest the cells by centrifugation.

-

Enzyme Purification: Lyse the cells and purify the this compound-containing protein, desulfoviridin, using standard protein purification techniques such as ammonium sulfate precipitation and column chromatography (e.g., ion exchange, size exclusion).

-

Prosthetic Group Extraction: Extract the this compound from the purified enzyme. This is typically achieved by precipitation of the protein with an acidified organic solvent, such as acetone containing a small amount of hydrochloric acid.

-

Purification: The crude extract containing this compound can be further purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., ammonium acetate).

-

Characterization: The purified this compound can be characterized by UV-visible spectroscopy and mass spectrometry to confirm its identity and purity.

Enzymatic Synthesis of this compound

An alternative to isolation from natural sources is the in vitro enzymatic synthesis of this compound. This method offers the advantage of producing the compound in a more controlled manner. The synthesis utilizes the enzymes of the siroheme biosynthetic pathway, which can be recombinantly expressed and purified.

Experimental Workflow for Enzymatic Synthesis

Caption: General workflow for the enzymatic synthesis of this compound.

Detailed Methodology (Conceptual based on synthesis in Bacillus megaterium system)

-

Enzyme Preparation: Recombinantly express and purify the enzymes SirA (uroporphyrinogen III methyltransferase) and SirC (precorrin-2 dehydrogenase) from a suitable host, such as E. coli.

-

Substrate Preparation: Prepare the substrate, uroporphyrinogen III, either chemically or enzymatically from 5-aminolevulinic acid.

-

Enzymatic Reaction:

-

Set up a reaction mixture containing uroporphyrinogen III, SirA, S-adenosyl-L-methionine (SAM), SirC, and NAD⁺ in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Incubate the reaction mixture under anaerobic conditions to prevent oxidation of the intermediates. The progress of the reaction can be monitored by observing the appearance of the characteristic absorption peak of this compound at around 376 nm.

-

-

Purification:

-

Stop the reaction by acidification or by adding a solvent to precipitate the enzymes.

-

Purify the this compound from the reaction mixture using reversed-phase HPLC, as described in the isolation protocol.

-

-

Quantification and Characterization:

-

Quantify the yield of this compound using its molar extinction coefficient.

-

Confirm the identity and purity of the synthesized product by UV-visible spectroscopy and mass spectrometry.

-

Applications and Future Perspectives

The availability of pure this compound is essential for a variety of research applications. It can be used as a standard for metabolic studies, as a substrate for enzymatic assays of downstream enzymes in the siroheme and cofactor F430 biosynthetic pathways, and for structural studies of these enzymes. Furthermore, understanding the biosynthesis of this compound and its subsequent conversion to siroheme could provide novel targets for the development of antimicrobial agents, as siroheme is crucial for the survival of many pathogenic bacteria.

Future research will likely focus on the complete spectroscopic characterization of this compound, the development of more efficient and scalable synthesis methods, and the exploration of its potential as a lead compound in drug discovery programs.

Conclusion

This compound is a fundamentally important molecule in the biosynthesis of essential cofactors. This guide has provided a comprehensive overview of its discovery, biosynthesis, and methods for its isolation and enzymatic synthesis. The detailed protocols and data presented herein are intended to facilitate further research into the fascinating biochemistry of this and other tetrapyrroles, and to support the development of novel therapeutic strategies.

References

- 1. Identification of hemes and related cyclic tetrapyrroles by matrix-assisted laser desorption/ionization and liquid secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Properties of Sirohydrochlorin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sirohydrochlorin, a key intermediate in the biosynthesis of siroheme, the prosthetic group essential for sulfite and nitrite reductases, exhibits a unique set of spectroscopic properties that are critical for its identification, characterization, and quantification. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including detailed data and experimental protocols relevant to researchers in the fields of biochemistry, drug development, and metabolic engineering.

UV-Visible Absorption Spectroscopy

This compound possesses a distinct UV-Visible absorption spectrum characterized by a prominent Soret band in the near-UV region and weaker Q bands in the visible region. These spectral features are invaluable for monitoring its enzymatic synthesis and reactions.

Table 1: UV-Visible Absorption Maxima of this compound and its Cobalt Complex

| Compound | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Conditions |

| This compound | 376 nm | 2.4 x 10⁵ M⁻¹ cm⁻¹[1] | Anaerobic conditions |

| Cobalt-Sirohydrochlorin | 414 nm | Not Reported | Not Reported |

| Cobalt-Sirohydrochlorin | 590 nm | Not Reported | Not Reported |

Experimental Protocol: UV-Visible Spectrophotometry

A detailed protocol for obtaining the UV-Visible absorption spectrum of this compound is outlined below. This procedure is adapted from methodologies used in the characterization of tetrapyrrole intermediates.

Objective: To determine the absorption spectrum of this compound and confirm its characteristic Soret peak.

Materials:

-

This compound sample (enzymatically synthesized or purified)

-

Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.6, degassed)

-

Quartz cuvette with a 1 cm path length

-

UV-Visible spectrophotometer

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the anaerobic buffer to a final concentration suitable for spectrophotometric analysis (typically in the low micromolar range). All manipulations should be carried out under anaerobic conditions to prevent oxidation of the molecule.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the wavelength range for scanning, typically from 300 nm to 700 nm.

-

Use the anaerobic buffer to record a baseline spectrum.

-

-

Measurement:

-

Carefully transfer the this compound solution to the quartz cuvette.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the Soret band, which is expected around 376 nm.

-

If the concentration of the this compound solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

This compound exhibits fluorescence upon excitation at appropriate wavelengths. This property can be exploited for its sensitive detection in various biological samples.

Table 2: Fluorescence Properties of this compound

| Parameter | Value | Excitation Wavelength Range |

| Emission Maximum (λem) | 628 nm[2] | 360 - 410 nm[2] |

| Quantum Yield (ΦF) | Not Reported | Not Reported |

Experimental Protocol: Fluorescence Spectroscopy

The following protocol provides a general guideline for measuring the fluorescence emission spectrum of this compound.

Objective: To determine the fluorescence emission spectrum of this compound.

Materials:

-

This compound sample

-

Appropriate solvent (e.g., degassed buffer or organic solvent)

-

Quartz fluorescence cuvette

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Set the excitation wavelength within the range of 360-410 nm.

-

Set the emission scan range, for example, from 500 nm to 800 nm.

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Measurement:

-

Record the fluorescence emission spectrum of a solvent blank.

-

Record the fluorescence emission spectrum of the this compound sample.

-

-

Data Processing:

-

Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.

-

Identify the wavelength of maximum fluorescence emission.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural analysis.

Materials:

-

Purified this compound sample (several milligrams)

-

Deuterated solvent (e.g., Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6))

-

5 mm NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the purified this compound in the chosen deuterated solvent. The concentration should be sufficient for obtaining a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

-

Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

NMR Spectrometer Setup:

-

Tune and shim the spectrometer for the specific solvent and sample.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum and analyze the coupling patterns to assign the protons to specific positions in the molecule.

-

Assign the carbon signals in the ¹³C NMR spectrum with the aid of 2D NMR data.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Method | Mass-to-Charge Ratio (m/z) |

| Not Specified | Not Reported |

Experimental Protocol: High-Resolution Mass Spectrometry

The following is a general procedure for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Objective: To determine the accurate mass of this compound.

Materials:

-

This compound sample

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the LC mobile phase.

-

LC-MS System Setup:

-

Equilibrate the HPLC column (e.g., a C18 reversed-phase column) with the initial mobile phase conditions.

-

Set up the mass spectrometer with appropriate ionization source parameters (e.g., electrospray ionization - ESI, in positive or negative ion mode).

-

Calibrate the mass spectrometer to ensure high mass accuracy.

-

-

Data Acquisition:

-

Inject the sample onto the HPLC column.

-

Acquire mass spectra over the expected elution time of this compound.

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of this compound.

-

Determine the accurate mass of the molecular ion.

-

Use the accurate mass to calculate the elemental composition and confirm the molecular formula of this compound (C₄₂H₄₄N₄O₁₆).

-

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy can provide information about the stereochemistry and conformation of chiral molecules like this compound. However, specific CD spectral data for this compound is not currently available in the literature. General information on the application of CD to similar tetrapyrrole structures, known as isobacteriochlorins, can be found in specialized literature.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of siroheme from uroporphyrinogen III. This pathway involves a series of enzymatic steps.

This pathway begins with the methylation of uroporphyrinogen III at two positions by the enzyme uroporphyrinogen III methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to form precorrin-2. Subsequently, precorrin-2 is oxidized by precorrin-2 dehydrogenase in an NAD⁺-dependent reaction to yield this compound. The final step in siroheme synthesis is the insertion of a ferrous iron ion into the this compound macrocycle, a reaction catalyzed by this compound ferrochelatase.

References

enzymatic steps in uroporphyrinogen III to sirohydrochlorin conversion

An In-depth Technical Guide on the Enzymatic Conversion of Uroporphyrinogen III to Sirohydrochlorin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the enzymatic pathway that transforms uroporphyrinogen III into this compound, a critical intermediate in the biosynthesis of siroheme and vitamin B12.[1][2] Uroporphyrinogen III serves as the first common macrocyclic precursor for all tetrapyrroles, including hemes, chlorophylls, and corrins.[1][3][4] The pathway to this compound involves two key enzymatic steps: a double methylation and a subsequent oxidation.[1][5][6]

The Biosynthetic Pathway: An Overview

The conversion of uroporphyrinogen III to this compound is a crucial branch point in tetrapyrrole metabolism.[3][7] This pathway diverts the flux of uroporphyrinogen III away from heme and chlorophyll synthesis towards the production of siroheme and cobalamin (vitamin B12).[3][8] The overall transformation involves three main events: the sequential addition of two methyl groups to the uroporphyrinogen III macrocycle to form precorrin-2, followed by the oxidation of precorrin-2 to yield this compound.[1][2][9]

In different organisms, the enzymes responsible for these steps can exist as separate monofunctional proteins or as domains within multifunctional enzymes.[2][10] For instance, in Escherichia coli and Salmonella enterica, a single multifunctional enzyme called CysG (or siroheme synthase) catalyzes all three steps from uroporphyrinogen III to siroheme.[2][8][11] In contrast, Bacillus megaterium utilizes three distinct enzymes: SirA, SirC, and SirB.[2][11] In Saccharomyces cerevisiae, the methylation is performed by Met1p, while the subsequent dehydrogenation and a final ferrochelation step are catalyzed by the bifunctional enzyme Met8p.[2][11]

This guide will focus on the two enzymatic steps leading to the formation of this compound.

Step 1: Methylation by Uroporphyrinogen-III C-methyltransferase

The first stage in the pathway is the methylation of uroporphyrinogen III. This is accomplished by the enzyme S-adenosyl-L-methionine:uroporphyrinogen-III C-methyltransferase (SUMT), also known as uroporphyrinogen-III methylase.[12][13] This enzyme, classified under EC 2.1.1.107, catalyzes two sequential methylation reactions at the C-2 and C-7 positions of the uroporphyrinogen III macrocycle.[12][14]

The reaction proceeds via a monomethylated intermediate, precorrin-1.[12][15] The overall reaction is as follows:

Uroporphyrinogen III + 2 S-adenosyl-L-methionine ⇌ Precorrin-2 + 2 S-adenosyl-L-homocysteine.[12]

This enzyme is a key branchpoint, committing the substrate to the biosynthesis of siroheme and vitamin B12.[16] In various bacteria, this enzymatic function is carried out by proteins such as CobA, SirA, or as a domain of the multifunctional CysG protein.[12][14]

Quantitative Data

Quantitative data for Uroporphyrinogen-III C-methyltransferase activity can vary depending on the source organism and experimental conditions. The following table summarizes representative data found in the literature.

| Parameter | Organism/Enzyme | Value | Conditions | Reference |

| Optimal pH | Sinorhizobium meliloti | ~8.0 | In vitro tandem assay | [17] |

| Optimal SAM Conc. | Sinorhizobium meliloti | 200 µM | In vitro tandem assay | [17] |

| Optimal ALA Conc. | Sinorhizobium meliloti | 5 mM | In vitro tandem assay | [17] |

| Structure Resolution | Pseudomonas denitrificans | 2.7 Å | X-ray crystallography | [16] |

Experimental Protocols

2.2.1 Expression and Purification of Recombinant SUMT (e.g., from Sinorhizobium meliloti)

-

Gene Cloning: The gene encoding SUMT is cloned into an expression vector (e.g., pET vector) with an N-terminal His-tag.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cultures are incubated overnight at a lower temperature (e.g., 30°C).[17]

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

-

Purification: The lysate is cleared by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The SUMT protein is then eluted with a high concentration of imidazole (e.g., 250 mM).

-

Purity Check: The purity of the eluted protein is assessed by SDS-PAGE.[17]

2.2.2 In Vitro SUMT Activity Assay (Coupled Assay)

This assay often involves a multi-enzyme system to generate the uroporphyrinogen III substrate in situ from 5-aminolevulinic acid (ALA) and then detect the final product, this compound.

-

Reaction Mixture: A typical reaction mixture contains ALA (e.g., 5 mM), S-adenosyl-L-methionine (SAM, e.g., 200 µM), NAD+ (e.g., 1 mM), and purified enzymes: porphobilinogen synthase (PBGS), porphobilinogen deaminase (PBGD), uroporphyrinogen III synthase (UROS), SUMT, and precorrin-2 dehydrogenase.[17][18]

-

Incubation: The reaction is initiated by the addition of enzymes and incubated at a controlled temperature (e.g., 37°C).

-

Detection: The formation of precorrin-2 is indirectly monitored by its conversion to this compound by precorrin-2 dehydrogenase. This compound has a distinct absorbance maximum at approximately 376 nm, which can be measured spectrophotometrically.[17]

-

Quantification: The concentration of this compound can be calculated using its molar extinction coefficient. The activity of SUMT is determined by the rate of this compound formation.

Step 2: Dehydrogenation by Precorrin-2 Dehydrogenase

The second and final step in the formation of this compound is the oxidation of precorrin-2. This reaction is catalyzed by precorrin-2 dehydrogenase (EC 1.3.1.76), also known as SirC or Met8p.[10][19] This enzyme belongs to the family of oxidoreductases and utilizes NAD+ as an acceptor.[19]

The reaction catalyzed is:

Precorrin-2 + NAD+ ⇌ this compound + NADH + H+.[19]

This dehydrogenation step introduces a double bond into the macrocycle, resulting in the formation of the stable isobacteriochlorin, this compound.[1] This enzyme is part of the biosynthetic pathway to siroheme, cofactor F430, and cobalamin in anaerobic bacteria.[19]

Quantitative Data

The following table provides a summary of key quantitative parameters for precorrin-2 dehydrogenase.

| Parameter | Organism/Enzyme | Value | Conditions | Reference |

| EC Number | General | 1.3.1.76 | - | [10][19] |

| Substrates | General | Precorrin-2, NAD+ | - | [19] |

| Products | General | This compound, NADH, H+ | - | [19] |

| Enzyme Class | General | Oxidoreductase | - | [19] |

Experimental Protocols

3.2.1 Expression and Purification of Recombinant Precorrin-2 Dehydrogenase

The protocol for expressing and purifying precorrin-2 dehydrogenase is similar to that described for SUMT, involving cloning into a His-tag vector, expression in E. coli, and purification via Ni-NTA affinity chromatography.[17]

3.2.2 Precorrin-2 Dehydrogenase Activity Assay

-

Substrate Preparation: The substrate, precorrin-2, must be synthesized enzymatically in a preceding reaction using purified SUMT and its substrates, uroporphyrinogen III and SAM. The uroporphyrinogen III can also be generated in situ from ALA using the upstream enzymes of the pathway.

-

Reaction Mixture: The assay mixture contains the prepared precorrin-2, NAD+ (e.g., 1 mM), and a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Reaction Initiation: The reaction is started by adding a purified preparation of precorrin-2 dehydrogenase (e.g., 1 µM).[17]

-

Spectrophotometric Monitoring: The reaction can be monitored in two ways:

-

Formation of this compound: By observing the increase in absorbance at 376 nm.[17]

-

Formation of NADH: By observing the increase in absorbance at 340 nm.

-

-

Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the absorbance increase. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion

The enzymatic conversion of uroporphyrinogen III to this compound is a well-defined pathway involving two distinct catalytic activities: methylation and dehydrogenation. These steps are critical for the biosynthesis of essential cofactors like siroheme. The enzymes responsible, Uroporphyrinogen-III C-methyltransferase and Precorrin-2 dehydrogenase, are organized differently across various species, reflecting diverse evolutionary strategies for metabolic regulation. Understanding the kinetics, structure, and mechanism of these enzymes is vital for fields ranging from metabolic engineering to the development of novel antimicrobial agents targeting these essential pathways. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the study of tetrapyrrole biosynthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Siroheme: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sirohaem synthase - Wikipedia [en.wikipedia.org]

- 9. Siroheme - Wikipedia [en.wikipedia.org]

- 10. ENZYME - 1.3.1.76 precorrin-2 dehydrogenase [enzyme.expasy.org]

- 11. Identification and characterization of the ‘missing’ terminal enzyme for siroheme biosynthesis in α-proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uroporphyrinogen-III C-methyltransferase - Wikipedia [en.wikipedia.org]

- 13. Uroporphyrinogen-III C-methyltransferase - Wikidata [wikidata.org]

- 14. InterPro [ebi.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Structure/function studies on a S-adenosyl-L-methionine-dependent uroporphyrinogen III C methyltransferase (SUMT), a key regulatory enzyme of tetrapyrrole biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology | PLOS One [journals.plos.org]

- 19. Precorrin-2 dehydrogenase - Wikipedia [en.wikipedia.org]

The Crucial Role of Sirohydrochlorin in Methanogenic Archaea: A Technical Guide to Coenzyme F430 Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanogenic archaea, significant contributors to the global carbon cycle and potent producers of the greenhouse gas methane, rely on a unique nickel-containing tetrapyrrole, coenzyme F430. This essential cofactor is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme catalyzing the terminal step of methanogenesis. The biosynthesis of coenzyme F430 initiates from the common tetrapyrrole precursor, uroporphyrinogen III, and proceeds through the key intermediate, sirohydrochlorin. This technical guide provides an in-depth exploration of the function of this compound in methanogenic archaea, detailing its enzymatic conversion to coenzyme F430. We present a comprehensive overview of the biosynthetic pathway, the enzymes involved (CfbA-E), quantitative data on their activity, detailed experimental protocols for their study, and potential avenues for the development of methanogenesis inhibitors.

Introduction: this compound as a Pivotal Intermediate

This compound is a crucial branch-point intermediate in the biosynthesis of several vital tetrapyrroles, including siroheme and vitamin B12. In methanogenic archaea, however, its primary fate is to serve as the precursor for the intricate biosynthesis of coenzyme F430. This complex process involves a series of enzymatic modifications, including nickel chelation, amidation, macrocyclic ring reduction, and the formation of two additional rings (a lactam and a carbocyclic ring), to yield the final, highly reduced F430 molecule.[1][2][3] The elucidation of this pathway has not only expanded our understanding of tetrapyrrole biochemistry but has also opened doors for the targeted inhibition of methane production.[4][5]

The Biosynthetic Pathway: From this compound to Coenzyme F430

The conversion of this compound to coenzyme F430 is a multi-step process catalyzed by a suite of enzymes encoded by the cfb (coenzyme F430 biosynthesis) gene cluster.[1][2] This pathway can be dissected into four key enzymatic steps following the initial synthesis of this compound from uroporphyrinogen III.

Step 1: Nickel Insertion by CfbA

The first committed step in the pathway is the insertion of a nickel ion (Ni²⁺) into the this compound macrocycle to form Ni²⁺-sirohydrochlorin. This reaction is catalyzed by the nickel-specific chelatase, CfbA.[1][6] CfbA belongs to the class II chelatase family and its activity is crucial for directing this compound towards F430 biosynthesis.[6][7]

Step 2: Amidation by CfbE

Following nickel insertion, the acetyl side chains on rings A and C of Ni²⁺-sirohydrochlorin are amidated to form Ni²⁺-sirohydrochlorin a,c-diamide. This ATP- and glutamine-dependent reaction is catalyzed by the amidotransferase CfbE.[1] CfbE exhibits a preference for the nickel-containing substrate, highlighting a coordinated progression through the pathway.[1]

Step 3: Macrocycle Reduction and Lactam Ring Formation by CfbC/D

The next stage involves a complex six-electron reduction of the tetrapyrrole macrocycle, catalyzed by the nitrogenase-like reductase system CfbC/D.[1][8] This two-component system, comprising the reductase CfbC and the catalytic component CfbD, utilizes ATP hydrolysis to drive the reduction, yielding Ni²⁺-hexahydrothis compound a,c-diamide.[1][8][9] Subsequently, a spontaneous intramolecular cyclization occurs to form a lactam ring (ring E), resulting in the formation of the intermediate known as seco-F430.[1][10]

Step 4: Carbocyclic Ring Formation by CfbB

The final step in the biosynthesis is the ATP-dependent closure of the carbocyclic ring (ring F), which converts seco-F430 into the mature coenzyme F430.[1][2] This reaction is catalyzed by the ligase CfbB.[1] The formation of this sixth ring is a hallmark of the F430 structure and is essential for its function within the MCR active site.

Diagram of the Coenzyme F430 Biosynthetic Pathway

Caption: Biosynthetic pathway from this compound to coenzyme F430.

Quantitative Data

The following table summarizes the available quantitative data for the enzymes involved in the conversion of this compound to coenzyme F430.

| Enzyme | Substrate(s) | Product(s) | Km | kcat (min⁻¹) | Specific Activity (nmol min⁻¹ mg⁻¹) | Organism | Reference |

| CfbA | This compound, Ni²⁺ | Ni²⁺-Sirohydrochlorin | - | - | 3.4 ± 0.5 | Methanosarcina barkeri | [1] |

| CfbE | Ni²⁺-Sirohydrochlorin, Gln, ATP | Ni²⁺-Sirohydrochlorin a,c-diamide | 46 µM (Gln) | 0.78 | - | Methanosarcina barkeri | [1] |

| 28 µM (ATP) | 1.03 | [2] | |||||

| CfbC/D | Ni²⁺-Sirohydrochlorin a,c-diamide, ATP | Ni²⁺-Hexahydrothis compound a,c-diamide | - | - | - | Methanosarcina barkeri | [1] |

| CfbB | seco-F430, ATP | Coenzyme F430 | - | - | - | Methanosarcina barkeri | [1] |

Note: Kinetic data for CfbB and CfbC/D are not yet fully determined and reported in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the function of this compound and the biosynthesis of coenzyme F430.

Heterologous Expression and Purification of Cfb Enzymes

The cfb genes from methanogenic archaea, such as Methanosarcina acetivorans or Methanosarcina barkeri, can be cloned into E. coli expression vectors for heterologous production of the Cfb enzymes.[4][11][12]

Workflow for Cfb Enzyme Production

Caption: General workflow for heterologous expression and purification of Cfb enzymes.

Detailed Protocol:

-

Gene Amplification and Cloning: Amplify the desired cfb gene from the genomic DNA of a methanogenic archaeon using PCR. Clone the amplified gene into a suitable E. coli expression vector, such as a pET vector with an N- or C-terminal polyhistidine tag for affinity purification.[13][14]

-

Expression in E. coli : Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours or overnight.[13][15]

-

Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or using a French press. Clarify the lysate by centrifugation. Purify the His-tagged Cfb protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.[16][17][18][19] Elute the protein with an imidazole gradient. For CfbC and CfbD, which contain iron-sulfur clusters, all purification steps must be performed under strict anaerobic conditions.[8]

Enzyme Assays

CfbA (Nickel Chelatase) Assay: The activity of CfbA can be monitored spectrophotometrically by following the change in the UV-visible spectrum upon the insertion of Ni²⁺ into this compound.[20]

-

Prepare an anaerobic assay mixture containing Tris-HCl buffer (pH 8.0), NaCl, MgCl₂, glycerol, and a known concentration of purified this compound.

-

Initiate the reaction by adding a defined amount of purified CfbA and NiCl₂.

-

Monitor the decrease in the absorbance of this compound (around 378 nm) and the increase in the absorbance of Ni²⁺-sirohydrochlorin (with a characteristic peak around 594 nm) over time using a UV-Vis spectrophotometer.[1]

CfbE (Amidotransferase) Assay: The activity of CfbE can be determined by measuring the ATP hydrolysis or glutamine consumption that is dependent on the presence of Ni²⁺-sirohydrochlorin.[1]

-

Set up a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, ATP, glutamine, and Ni²⁺-sirohydrochlorin.

-

Start the reaction by adding purified CfbE.

-

For the ATPase assay, quantify the amount of ADP or inorganic phosphate produced over time using a coupled enzyme assay or a colorimetric method.

-

For the glutaminase assay, measure the amount of glutamate produced using a suitable detection method.

-

The formation of the product, Ni²⁺-sirohydrochlorin a,c-diamide, can be confirmed by HPLC and mass spectrometry.[1]

CfbC/D (Reductase) Assay: The activity of the CfbC/D system is monitored by the reduction of the Ni²⁺-sirohydrochlorin a,c-diamide macrocycle, which leads to significant changes in the UV-visible absorption spectrum.[1][8]

-

The assay must be performed under strict anaerobic conditions.

-

Prepare a reaction mixture containing anaerobic buffer, MgATP, a reducing agent (e.g., sodium dithionite), Ni²⁺-sirohydrochlorin a,c-diamide, and purified CfbC and CfbD proteins.

-

Monitor the reaction by observing the decrease in the absorbance of the substrate at 594 nm and the appearance of new absorbance features around 446 nm and 423 nm, corresponding to the reduced product and the subsequent formation of seco-F430.[1][2]

CfbB (Ligase) Assay: The activity of CfbB is determined by the conversion of seco-F430 to coenzyme F430, which can be analyzed by HPLC and mass spectrometry.[1]

-

Prepare an anaerobic assay mixture containing buffer, MgCl₂, ATP, and the substrate seco-F430 (which can be generated in situ from the CfbC/D reaction).

-

Initiate the reaction by adding purified CfbB.

-

After incubation, extract the tetrapyrroles and analyze the reaction products by reverse-phase HPLC coupled with a diode-array detector and a mass spectrometer to identify the formation of coenzyme F430.[1][21]

Purification of Biosynthetic Intermediates

The intermediates of the coenzyme F430 biosynthetic pathway can be produced enzymatically and purified for further characterization.[11]

-

Ni²⁺-Sirohydrochlorin: Incubate this compound with purified CfbA and NiCl₂. The product can be purified by reverse-phase HPLC.

-

Ni²⁺-Sirohydrochlorin a,c-diamide: Incubate Ni²⁺-sirohydrochlorin with CfbE, ATP, and glutamine. The diamide product can be purified by HPLC.[1]

-

seco-F430: This intermediate is generated by the action of CfbC/D on Ni²⁺-sirohydrochlorin a,c-diamide. Following the enzymatic reaction, the mixture of products can be separated by HPLC to isolate seco-F430.[1][10]

Genetic Manipulation of the cfb Gene Cluster

Studying the function of the cfb genes in vivo requires genetic manipulation of methanogenic archaea. Markerless deletion of cfb genes can be achieved using CRISPR-Cas9-based genome editing systems, which have been developed for model organisms like Methanosarcina acetivorans and Methanococcus maripaludis.[5][14][22][23]

Workflow for CRISPR-Cas9 Mediated Gene Deletion

Caption: Workflow for CRISPR-Cas9 mediated deletion of a cfb gene.

General Protocol:

-

Design a single guide RNA (sgRNA) specific to the target cfb gene.

-

Construct a plasmid that expresses the Cas9 nuclease, the specific sgRNA, and a repair template containing flanking regions of the target gene for homologous recombination.

-

Transform the methanogenic archaeon with the constructed plasmid using an established protocol (e.g., liposome-mediated transformation).[24]

-

Select for transformants and screen for the desired gene deletion by PCR.

-

Verify the deletion by DNA sequencing.

Inhibition of Coenzyme F430 Biosynthesis: A Strategy for Methane Mitigation

The enzymes of the coenzyme F430 biosynthetic pathway represent potential targets for the development of specific inhibitors of methanogenesis.[4] By blocking the production of this essential cofactor, the activity of MCR would be abolished, leading to a reduction in methane formation. For instance, analogs of this compound or the other pathway intermediates could act as competitive inhibitors of the respective Cfb enzymes. Further research into the structure and mechanism of these enzymes will be crucial for the rational design of potent and specific inhibitors.[25]

Conclusion

This compound plays an indispensable role in methanogenic archaea as the committed precursor for the biosynthesis of coenzyme F430. The intricate enzymatic pathway that transforms this compound into the final cofactor highlights the unique biochemistry of these fascinating microorganisms. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, not only deepens our knowledge of microbial metabolism but also provides a foundation for developing strategies to mitigate methane emissions, a critical aspect of addressing climate change. Continued research in this area, focusing on the structural and mechanistic details of the Cfb enzymes, will undoubtedly uncover further opportunities for biotechnological applications and environmental management.

References

- 1. Elucidation of the biosynthesis of the methane catalyst coenzyme F430 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elucidation of the biosynthesis of the methane catalyst coenzyme F430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biosynthetic pathway of coenzyme F430 in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CRISPR-Cas9 Toolkit for Genome Editing in an Autotrophic CO2-Fixing Methanogenic Archaeon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The nickel-sirohydrochlorin formation mechanism of the ancestral class II chelatase CfbA in coenzyme F430 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, Purification, and Activity Analysis of Chlorophyllide Oxidoreductase and Ni2+-Sirohydrochlorin a,c-Diamide Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the iron-sulfur clusters in the nitrogenase-like reductase CfbC/D required for coenzyme F430 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of coenzyme F430 in methanogenic bacteria. Identification of 15,17(3)-seco-F430-17(3)-acid as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of coenzyme F430 biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of coenzyme F430 biosynthetic enzymes and intermediates (Journal Article) | OSTI.GOV [osti.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Methanogenesis marker 16 metalloprotein is the primary coenzyme M synthase in Methanosarcina acetivorans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational Investigations of Coenzyme F430 Biosynthesis and Radical S-Adenosyl-L-Methionine Enzyme Catalysis [holocron.lib.auburn.edu]

- 16. The genome of M. acetivorans reveals extensive metabolic and physiological diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A promoter–RBS library for fine-tuning gene expression in Methanosarcina acetivorans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Genome of M. acetivorans Reveals Extensive Metabolic and Physiological Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CfbA promotes insertion of cobalt and nickel into ruffled tetrapyrroles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. holocron.lib.auburn.edu [holocron.lib.auburn.edu]

- 21. CRISPR-Cas9 Toolkit for Genome Editing in an Autotrophic CO2-Fixing Methanogenic Archaeon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The minimal SUF system is not required for Fe–S cluster biogenesis in the methanogenic archaeon Methanosarcina acetivorans - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeting methanopterin biosynthesis to inhibit methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

The intricate biosynthetic pathway of cofactor F430 from sirohydrochlorin is a critical process in methanogenic archaea, culminating in the production of a unique nickel-containing tetrapyrrole essential for methane formation. This technical guide provides a comprehensive overview of this pathway, detailing the enzymatic steps, kinetic parameters of the involved enzymes, and experimental protocols for their characterization, aimed at researchers, scientists, and drug development professionals.

Introduction to Cofactor F430 Biosynthesis

Cofactor F430 is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme responsible for the terminal step in methanogenesis and the anaerobic oxidation of methane.[1][2] The biosynthesis of this complex molecule from the common tetrapyrrole precursor, uroporphyrinogen III, involves a series of enzymatic modifications. This guide focuses on the latter stages of this pathway, commencing from the branchpoint intermediate, sirohydrochlorin.[2] The conversion of this compound to cofactor F430 is a four-step enzymatic process catalyzed by the CfbA, CfbE, CfbC/D, and CfbB enzymes.[3][4]

The Biosynthetic Pathway from this compound to Cofactor F430

The transformation of this compound into cofactor F430 involves a nickel chelation, two amidation reactions, a six-electron reduction with subsequent lactamization, and a final carbocyclic ring formation.

Step 1: Nickel Insertion by this compound Nickel-chelatase (CfbA)

The first committed step in this pathway is the insertion of a nickel ion into the this compound macrocycle to form Ni(II)-sirohydrochlorin. This reaction is catalyzed by the enzyme CfbA, a class II chelatase.[5][6] CfbA is also capable of inserting cobalt into this compound, though its physiological role is dedicated to nickel insertion for F430 biosynthesis.[6]

Step 2: Amidation by Ni-sirohydrochlorin a,c-diamide synthase (CfbE)

Following nickel insertion, the acetyl side chains at positions 'a' and 'c' of the Ni(II)-sirohydrochlorin molecule are amidated to form Ni(II)-sirohydrochlorin a,c-diamide. This ATP-dependent reaction is catalyzed by the amidotransferase CfbE.[2]

Step 3: Reduction and Lactamization by Ni-sirohydrochlorin a,c-diamide reductive cyclase (CfbC/D)

The third step involves a complex six-electron reduction of the tetrapyrrole macrocycle, catalyzed by the nitrogenase-like enzyme system CfbC/D.[7] This two-component system, consisting of a reductase (CfbC) and a catalytic component (CfbD), utilizes the energy from ATP hydrolysis to drive this challenging reduction.[7] The reduction is followed by a spontaneous lactamization to form a 15,17³-seco intermediate (seco-F430).[2]

Step 4: Ring F Formation by Coenzyme F430 synthetase (CfbB)

The final step in the biosynthesis is the ATP-dependent closure of the carbocyclic ring F, converting seco-F430 into the mature cofactor F430. This reaction is catalyzed by CfbB, a MurF-like ligase.[8]

Quantitative Data

The following table summarizes the available quantitative data for the enzymes involved in the biosynthesis of cofactor F430 from this compound.

| Enzyme | Substrate(s) | Kinetic Parameter | Value | Organism | Reference(s) |

| CfbA | This compound, Ni²⁺ | Specific Activity | 3.4 ± 0.5 nmol min⁻¹ mg⁻¹ | Methanosarcina barkeri | [2] |

| CfbE | Ni(II)-sirohydrochlorin, Glutamine, ATP | K_m (Glutamine) | 46 µM | Methanosarcina barkeri | [2] |

| Turnover number (k_cat) | 0.78 min⁻¹ | Methanosarcina barkeri | [2] | ||

| CfbC/D | Ni(II)-sirohydrochlorin a,c-diamide, ATP | Midpoint Potential (CfbC₂) | -256 mV | Not Specified | [7] |

| Midpoint Potential (CfbD₂) | -407 mV | Not Specified | [7] | ||

| CfbB | seco-F430, ATP | - | Data not available | - |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the study of this biosynthetic pathway.

Expression and Purification of Cfb Enzymes

The enzymes CfbA, CfbB, CfbC, CfbD, and CfbE can be heterologously expressed in E. coli and purified using standard chromatographic techniques. A general protocol involves cloning the respective genes into expression vectors, inducing protein expression, and purifying the His-tagged proteins using immobilized metal affinity chromatography (IMAC).[4] For iron-sulfur cluster-containing enzymes like CfbC and CfbD, reconstitution of the clusters under anaerobic conditions is necessary.[4]

In Vitro Reconstitution of the Cofactor F430 Biosynthetic Pathway

The entire pathway from this compound to cofactor F430 can be reconstituted in vitro by combining the purified enzymes and necessary substrates under anaerobic conditions.[9]

Protocol:

-

Prepare a reaction mixture containing this compound, NiSO₄, ATP, glutamine, and a suitable buffer in an anaerobic chamber.

-

Add purified CfbA, CfbE, CfbC, CfbD, and CfbB to the reaction mixture.

-

Incubate the reaction at 37°C.

-

Monitor the formation of intermediates and the final product, cofactor F430, over time using techniques such as HPLC and LC-MS.[1]

CfbA (Nickel Chelatase) Activity Assay

The activity of CfbA can be determined by monitoring the conversion of this compound to Ni(II)-sirohydrochlorin spectrophotometrically.[2]

Protocol:

-

In an anaerobic chamber, prepare a reaction mixture containing this compound and NiSO₄ in a suitable buffer.

-

Initiate the reaction by adding purified CfbA.

-

Monitor the increase in absorbance at the characteristic wavelength for Ni(II)-sirohydrochlorin.

-

Calculate the specific activity based on the rate of product formation.

CfbE (Amidase) Activity Assay

The amidase activity of CfbE can be assayed by measuring the ATP hydrolysis that is coupled to the amidation reaction.

Protocol:

-

Prepare a reaction mixture containing Ni(II)-sirohydrochlorin, glutamine, and ATP in a suitable buffer.

-

Initiate the reaction by adding purified CfbE.

-

Stop the reaction at different time points and measure the amount of inorganic phosphate released using a colorimetric method.

-

Determine the kinetic parameters by varying the substrate concentrations.

CfbC/D (Reductive Cyclase) Activity Assay

The activity of the CfbC/D enzyme system can be monitored by observing the spectral changes associated with the reduction of the tetrapyrrole macrocycle.[1]

Protocol:

-

In an anaerobic chamber, prepare a reaction mixture containing Ni(II)-sirohydrochlorin a,c-diamide, ATP, and a reducing agent (e.g., dithionite).

-

Add purified CfbC and CfbD to initiate the reaction.

-

Monitor the decrease in the absorbance of the substrate and the appearance of the product's absorbance spectrum over time using a spectrophotometer.

CfbB (Synthetase) Activity Assay

The activity of CfbB can be determined by monitoring the conversion of seco-F430 to cofactor F430 using HPLC.[8]

Protocol:

-

Prepare the substrate seco-F430 through the action of CfbA, CfbE, and CfbC/D on this compound.

-

In an anaerobic chamber, set up a reaction containing purified seco-F430 and ATP.

-

Initiate the reaction by adding purified CfbB.

-

After incubation, stop the reaction and analyze the formation of cofactor F430 by HPLC.

Visualizations

Biosynthetic Pathway of Cofactor F430 from this compound

Caption: Biosynthetic pathway from this compound to cofactor F430.

Experimental Workflow for In Vitro Reconstitution

Caption: Experimental workflow for the in vitro reconstitution of cofactor F430 biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of the biosynthesis of the methane catalyst coenzyme F430 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of coenzyme F430 biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The nickel-sirohydrochlorin formation mechanism of the ancestral class II chelatase CfbA in coenzyme F430 biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. The nickel-sirohydrochlorin formation mechanism of the ancestral class II chelatase CfbA in coenzyme F430 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the iron-sulfur clusters in the nitrogenase-like reductase CfbC/D required for coenzyme F430 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cofactor F430 - Wikipedia [en.wikipedia.org]

- 9. holocron.lib.auburn.edu [holocron.lib.auburn.edu]

Technical Guide: Identifying and Characterizing Genes for Sirohydrochlorin Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sirohydrochlorin is a crucial metabolic intermediate in the biosynthesis of essential tetrapyrrole-derived cofactors, including siroheme and vitamin B12.[1] Siroheme, an iron-containing prosthetic group, is indispensable for the function of sulfite and nitrite reductases, enzymes central to sulfur and nitrogen assimilation in plants and bacteria.[2][3][4] Given its position as the last metal-free precursor before branching into different cofactor pathways, the synthesis of this compound represents a critical control point.[5] Understanding the genetic and enzymatic machinery responsible for its production is paramount for applications in metabolic engineering, sustainable agriculture, and the development of novel antimicrobial agents targeting these essential pathways.

This technical guide provides an in-depth overview of the genes and enzymes involved in this compound synthesis, outlines detailed experimental protocols for their identification and characterization, and presents quantitative data from relevant studies.

The this compound Biosynthetic Pathway

The synthesis of this compound begins from uroporphyrinogen III, the first macrocyclic intermediate common to the biosynthesis of all tetrapyrroles, including heme and chlorophyll.[1][4] The conversion of uroporphyrinogen III to this compound involves two key enzymatic steps:

-

Bis-methylation: Two methyl groups are transferred from S-adenosyl-L-methionine (SAM) to carbons C2 and C7 of the uroporphyrinogen III macrocycle.[6][7] This reaction is catalyzed by a SAM-dependent uroporphyrinogen III methyltransferase (SUMT), yielding the intermediate precorrin-2.[7][8]

-

Dehydrogenation/Oxidation: The intermediate precorrin-2 is then oxidized in an NAD+-dependent reaction to form this compound.[5][8][9] This step is catalyzed by a precorrin-2 dehydrogenase.

The genetic organization for these steps varies significantly across different organisms, leading to distinct pathway architectures.

Key Genes and Enzymes in this compound Synthesis

The enzymes responsible for converting uroporphyrinogen III to this compound can be encoded by one, two, or three separate genes, leading to a classification of pathways into three main types.[10][11]

-

Type 1 Pathway (Multifunctional Enzyme): Found in many proteobacteria like Escherichia coli, a single multifunctional enzyme, CysG , catalyzes the methylation, dehydrogenation, and the final ferrochelation step to produce siroheme.[3][8][12] The N-terminal domain (CysGB) performs the dehydrogenation and chelation, while the C-terminal domain (CysGA) is responsible for the methylation.[12]

-

Type 2 Pathway (Bifunctional and Monofunctional Enzymes): In fungi such as Saccharomyces cerevisiae, the pathway involves two separate proteins. A monofunctional methyltransferase (Met1p ) synthesizes precorrin-2, and a bifunctional dehydrogenase/ferrochelatase (Met8p ) catalyzes the final two steps to siroheme.[8][12][13]

-

Type 3 Pathway (Three Monofunctional Enzymes): Common in Firmicutes like Bacillus megaterium and in plants, the pathway is catalyzed by three distinct enzymes.[8][9][11]

-

Uroporphyrinogen III Methyltransferase (SUMT): Designated as SirA or UroM in bacteria and UPM1 in plants like Arabidopsis thaliana.[2][9][10][11]

-

Precorrin-2 Dehydrogenase (P2D): Designated as SirC or P2D in bacteria.[5][9][11] The gene for this specific step has not yet been definitively identified in higher plants.[4]

-

This compound Ferrochelatase: This enzyme, SirB or ShfC , catalyzes the final iron insertion to form siroheme but is distinct from the this compound synthesis itself.[2][3][10]

-

Logical Relationship: this compound as a Key Biosynthetic Branchpoint

The diagram below illustrates the central position of this compound in tetrapyrrole metabolism.

Caption: this compound as a central branchpoint in tetrapyrrole biosynthesis.

Bacterial Pathway Architectures

The following diagram visualizes the different gene arrangements for siroheme synthesis, which includes the steps for this compound production.

Caption: Three distinct pathway architectures for siroheme biosynthesis in microorganisms.

Quantitative Data Presentation

Quantitative analysis, particularly of gene expression, is critical for understanding the regulation of the this compound pathway and its impact on downstream metabolic processes. The following table summarizes data from a study on Arabidopsis thaliana where the this compound ferrochelatase gene (AtSirB) was overexpressed. While AtSirB acts downstream of this compound, its overexpression provides insight into the flux and regulation of the pathway.

| Parameter Measured | Plant Line | Fold/Percent Change vs. Wild Type (WT) | Condition | Reference |

| NiR Gene Expression (mRNA) | Overexpressor S1 | +90% | Standard | [14] |

| NiR Gene Expression (mRNA) | Overexpressor S2 | +80% | Standard | [14] |

| SiR Gene Expression (mRNA) | Overexpressor S1 | +55% | Standard | [14] |

| SiR Gene Expression (mRNA) | Overexpressor S2 | +50% | Standard | [14] |

| Total Nitrogen Content | Overexpressor S1 | +31% | Standard | [14] |

| Total Nitrogen Content | Overexpressor S2 | +30% | Standard | [14] |

| Total Nitrogen Content | Antisense A1 | -16% | Standard | [14] |

| Total Nitrogen Content | Antisense A2 | -15% | Standard | [14] |

| Total Protein Content | Overexpressor S1 | +95% | 0.1N (Low Nitrogen) | [14] |

| Total Protein Content | Antisense A1 | -32% | 0.1N (Low Nitrogen) | [14] |

| Total Chlorophyll Content | Overexpressor S1 | +87% | 0.1N (Low Nitrogen) | [14] |

| Total Chlorophyll Content | Antisense A1 | -30% | 0.1N (Low Nitrogen) | [14] |

Experimental Protocols for Gene Identification and Characterization

Identifying and validating the function of genes in the this compound pathway involves a multi-step process combining bioinformatics, molecular biology, and biochemistry.

Experimental Workflow Diagram

Caption: A generalized workflow for identifying and validating this compound synthesis genes.

Protocol: Bioinformatic Identification of Candidate Genes

-

Database Search: Use protein sequences of known this compound synthesis enzymes (e.g., B. megaterium SirA, SirC; E. coli CysG) as queries for BLASTp or PSI-BLAST searches against the genome of the target organism.

-

Domain Analysis: Analyze candidate proteins for conserved domains, such as the SAM-dependent methyltransferase domain (present in SirA/UPM1/Met1p/CysGA) and the Rossmann fold NAD+-binding domain (present in SirC/Met8p/CysGB).

-

Genomic Context: Examine the genomic neighborhood of candidate genes. In bacteria, genes for a single metabolic pathway are often clustered in operons. Look for co-localization of methyltransferase, dehydrogenase, and chelatase homologs.[10]

Protocol: Gene Cloning and Heterologous Expression

This protocol describes the cloning of a candidate gene into an E. coli expression vector.

-

Primer Design: Design forward and reverse primers to amplify the full coding sequence of the candidate gene from genomic DNA. Incorporate restriction sites compatible with the chosen expression vector (e.g., pET series vectors).

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the gene of interest.

-

Vector and Insert Preparation: Digest both the amplified PCR product and the expression vector with the selected restriction enzymes. Purify the digested DNA fragments.

-

Ligation: Ligate the digested insert into the prepared vector using T4 DNA ligase.

-

Transformation: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α). Select for successful transformants on antibiotic-containing media.

-

Sequence Verification: Isolate plasmid DNA from transformant colonies and verify the sequence of the insert via Sanger sequencing.

-